

Application Notes and Protocols for Preparing Teglicar Stock Solutions

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Compound of Interest

Compound Name: Teglicar

Cat. No.: B1242479

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Introduction

Teglicar, also known as ST1326, is a potent and selective, reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1).[1][2][3] L-CPT1 is a critical enzyme in the mitochondrial fatty acid β -oxidation pathway, catalyzing the transfer of the acyl group of long-chain fatty acyl-CoAs from coenzyme A to L-carnitine.[4][5] By inhibiting L-CPT1, **Teglicar** effectively reduces fatty acid oxidation, leading to decreased production of ketone bodies and glucose.[1][4][6] These characteristics make **Teglicar** a valuable tool for research in areas such as diabetes, metabolic syndromes, and neurodegenerative diseases like Huntington's disease.[1][7] Furthermore, recent studies have highlighted its anti-tumor properties, demonstrating its ability to induce apoptosis through caspase-dependent signaling pathways in cancer cells.[8][9]

This document provides detailed protocols for the preparation of **Teglicar** stock solutions for use in in vitro and in vivo experiments.

Chemical Properties of Teglicar

A clear understanding of the physicochemical properties of **Teglicar** is essential for accurate stock solution preparation.

| Property | Value | Reference |
|-------------------|---|-------------|
| Molecular Formula | C ₂₂ H ₄₅ N ₃ O ₃ | [2][10] |
| Molecular Weight | 399.61 g/mol | [2][10][11] |
| CAS Number | 250694-07-6 | [1][2][10] |
| Appearance | Solid | [1] |
| IC ₅₀ | 0.68 μM (L-CPT1) | [1][12] |
| K _i | 0.36 μM (L-CPT1) | [1][12] |

Solubility Data

The solubility of **Teglicar** in various solvents is a critical factor for preparing stable and effective stock solutions.[1] It is important to note that for some solvents, ultrasonic agitation and heating may be required to achieve complete dissolution.[1][11] When using DMSO, it is recommended to use a new, unopened bottle as DMSO is hygroscopic and the presence of water can significantly impact solubility.[1]

| Solvent | Solubility | Molar Concentration (approx.) | Notes |
|---------|------------|-------------------------------|--|
| Ethanol | 100 mg/mL | 250.24 mM | Requires sonication and heating to 60°C. [1][11] |
| DMSO | 19 mg/mL | 47.55 mM | Requires sonication. Use of newly opened DMSO is recommended.[1][11] |
| Water | 10 mg/mL | 25.02 mM | Requires sonication. [1][11] |

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of **Teglicar** in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

- **Teglicar** powder
- Anhydrous DMSO (new, unopened bottle recommended)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional, but recommended)

Procedure:

- Calculate the required mass of **Teglicar**:
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 399.61 \text{ g/mol} \times 1000 \text{ mg/g} = 3.9961 \text{ mg}$
- Weigh **Teglicar**:
 - Carefully weigh out approximately 4 mg of **Teglicar** powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.
- Add DMSO:
 - Based on the actual weight of **Teglicar**, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
 - $\text{Volume (mL)} = [\text{Mass (mg)} / 399.61 \text{ (g/mol)}] / 10 \text{ (mmol/L)}$

- Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the **Teglicar** powder.
- Dissolve **Teglicar**:
 - Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
 - If the powder does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle heating (up to 37°C) can also be applied to aid dissolution.[\[11\]](#)
- Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[1\]](#)[\[12\]](#)

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

- 10 mM **Teglicar** stock solution in DMSO
- Sterile cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes
- Calibrated micropipettes

Procedure:

- Determine the final desired concentration:
 - For example, to prepare a working solution with a final concentration of 10 µM **Teglicar**.
- Perform serial dilutions:

- It is recommended to perform serial dilutions to ensure accuracy.
- For a 10 μ M working solution from a 10 mM stock, a 1:1000 dilution is required.
- Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 μ M intermediate solution. (e.g., add 5 μ L of 10 mM stock to 495 μ L of medium).
- Step 2 (Final Dilution): Dilute the 100 μ M intermediate solution 1:10 in cell culture medium to achieve the final 10 μ M concentration. (e.g., add 50 μ L of 100 μ M solution to 450 μ L of medium).
- Vehicle Control:
 - It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of **Teglicar** used in the experiment. This will account for any effects of the solvent on the cells.
- Application to Cells:
 - Add the appropriate volume of the working solution (and vehicle control) to your cell cultures to achieve the desired final concentration.

For animal studies, **Teglicar** can be formulated in specific vehicles to ensure bioavailability and stability. Two example formulations are provided below.[\[1\]](#)

Formulation 1:

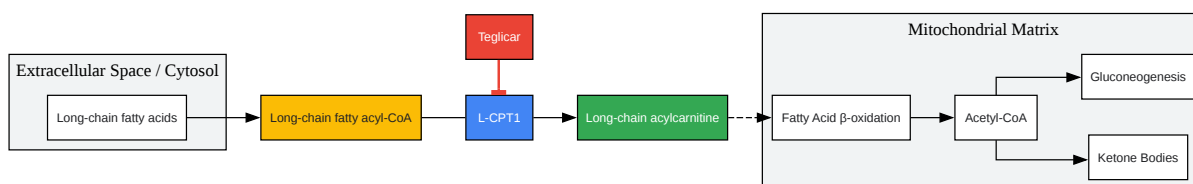
- Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
- Achievable Solubility: ≥ 3.33 mg/mL (8.33 mM)[\[1\]](#)
- Preparation (for 1 mL):
 - Prepare a 33.3 mg/mL stock solution of **Teglicar** in DMSO.
 - To 400 μ L of PEG300, add 100 μ L of the DMSO stock solution and mix thoroughly.

- Add 50 μ L of Tween-80 and mix until the solution is clear.
- Add 450 μ L of saline to bring the final volume to 1 mL. Mix well.

Formulation 2:

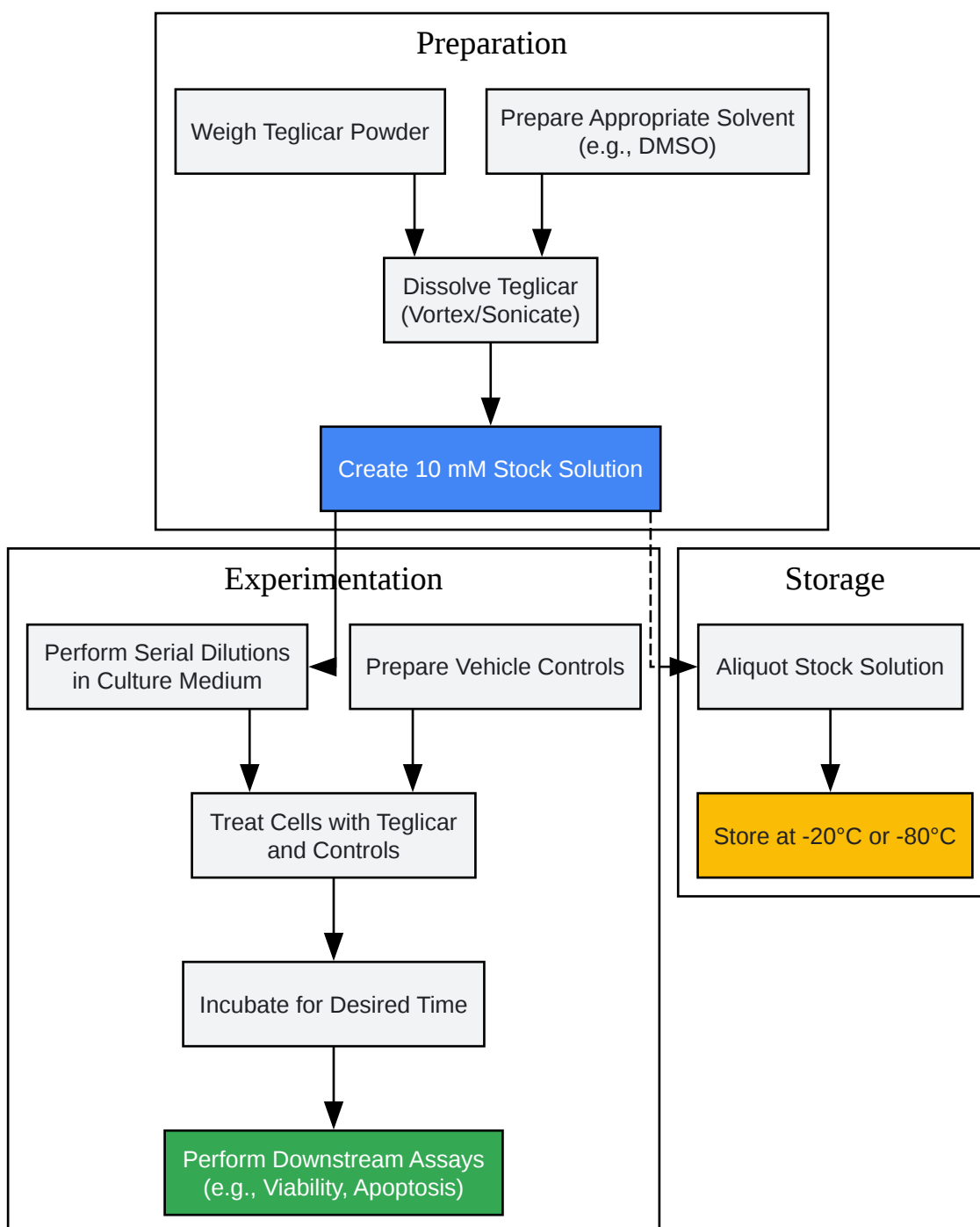
- Vehicle Composition: 10% DMSO, 90% (20% SBE- β -CD in Saline)
- Achievable Solubility: ≥ 1.9 mg/mL (4.75 mM)[1]
- Preparation (for 1 mL):
 - Prepare a 19 mg/mL stock solution of **Teglicar** in DMSO.
 - To 900 μ L of a 20% SBE- β -CD solution in saline, add 100 μ L of the DMSO stock solution.
 - Mix thoroughly until a clear solution is obtained.

Mandatory Visualizations



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Caption: **Teglicar** inhibits L-CPT1, blocking fatty acid oxidation.



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